Cas no 2060039-01-0 (8-bromo-6-methyl-5-nitroisoquinoline)

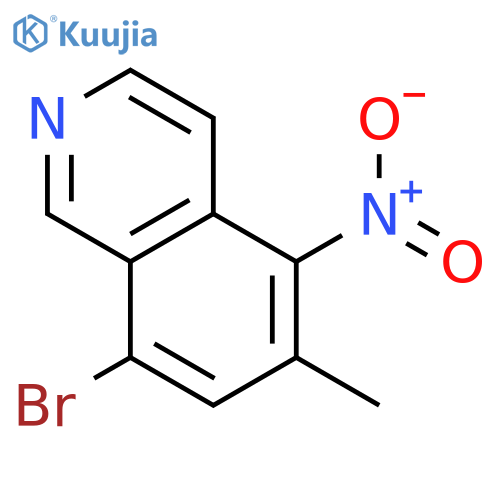

2060039-01-0 structure

商品名:8-bromo-6-methyl-5-nitroisoquinoline

CAS番号:2060039-01-0

MF:C10H7BrN2O2

メガワット:267.078781366348

MDL:MFCD30500910

CID:5173584

PubChem ID:125455396

8-bromo-6-methyl-5-nitroisoquinoline 化学的及び物理的性質

名前と識別子

-

- Isoquinoline, 8-bromo-6-methyl-5-nitro-

- 8-bromo-6-methyl-5-nitroisoquinoline

-

- MDL: MFCD30500910

- インチ: 1S/C10H7BrN2O2/c1-6-4-9(11)8-5-12-3-2-7(8)10(6)13(14)15/h2-5H,1H3

- InChIKey: AXQNZPZBUKROAG-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C([N+]([O-])=O)=C(C)C=C2Br)C=CN=1

8-bromo-6-methyl-5-nitroisoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-340309-0.25g |

8-bromo-6-methyl-5-nitroisoquinoline |

2060039-01-0 | 0.25g |

$855.0 | 2023-08-31 | ||

| Enamine | EN300-340309-0.5g |

8-bromo-6-methyl-5-nitroisoquinoline |

2060039-01-0 | 0.5g |

$891.0 | 2023-08-31 | ||

| Enamine | EN300-340309-10.0g |

8-bromo-6-methyl-5-nitroisoquinoline |

2060039-01-0 | 10.0g |

$3992.0 | 2023-02-23 | ||

| Enamine | EN300-340309-5.0g |

8-bromo-6-methyl-5-nitroisoquinoline |

2060039-01-0 | 5.0g |

$2692.0 | 2023-02-23 | ||

| Enamine | EN300-340309-5g |

8-bromo-6-methyl-5-nitroisoquinoline |

2060039-01-0 | 5g |

$2692.0 | 2023-08-31 | ||

| Enamine | EN300-340309-10g |

8-bromo-6-methyl-5-nitroisoquinoline |

2060039-01-0 | 10g |

$3992.0 | 2023-08-31 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061603-1g |

8-Bromo-6-methyl-5-nitroisoquinoline |

2060039-01-0 | 95% | 1g |

¥4599.0 | 2023-03-11 | |

| Enamine | EN300-340309-0.1g |

8-bromo-6-methyl-5-nitroisoquinoline |

2060039-01-0 | 0.1g |

$817.0 | 2023-08-31 | ||

| Enamine | EN300-340309-0.05g |

8-bromo-6-methyl-5-nitroisoquinoline |

2060039-01-0 | 0.05g |

$780.0 | 2023-08-31 | ||

| Enamine | EN300-340309-1g |

8-bromo-6-methyl-5-nitroisoquinoline |

2060039-01-0 | 1g |

$928.0 | 2023-08-31 |

8-bromo-6-methyl-5-nitroisoquinoline 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

2060039-01-0 (8-bromo-6-methyl-5-nitroisoquinoline) 関連製品

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量